左旋咪唑磷酸盐

描述

Levamisole is an antihelminthic drug that was commonly used for the treatment of parasitic, viral, and bacterial infections . It was manufactured by Janssen and first used in 1969 as an agent to treat worm infestations . Levamisole was approved by the FDA in 1990 as an adjuvant treatment for colon cancer . Prior to this, levamisole was used as an antirheumatic therapy in the 1970s and 1980s for patients with rheumatoid arthritis .

Synthesis Analysis

A stability-indicating HPLC method for analysis of levamisole hydrochloride in bulk and in their injection and oral solution formulations has been developed and validated . The chromatographic separation was carried out on a C8 column using a mixture of phosphate buffer pH 8.0 and acetonitrile . Another method involved the simultaneous analysis of levamisole with triclabendazole in pharmaceuticals through developing TLC and HPLC–PDA chromatographic techniques .

Molecular Structure Analysis

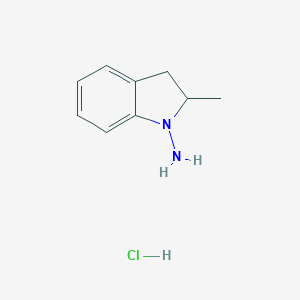

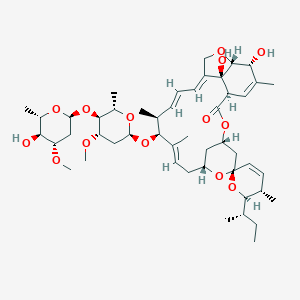

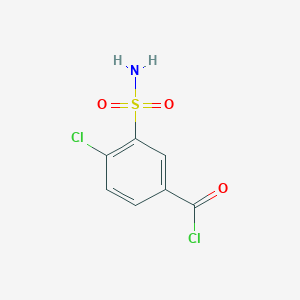

The molecular formula of Levamisole phosphate is C11H15N2O4PS and its molecular weight is 302.29 g/mol .

Chemical Reactions Analysis

Levamisole can be analyzed using various chromatographic methods . In one study, an isocratic condition was used to carry out the separation, and the mobile phase was made up of acetonitrile and a 0.03 M potassium dihydrogen phosphate buffer in double-distilled water .

Physical And Chemical Properties Analysis

Levamisole is stable in the bulk form at 60°C for at least four weeks . At 100 mg/mL concentrations in water and pH 7 buffer, the compound is stable for at least 9 days when stored at ambient temperature under normal laboratory illumination .

科学研究应用

Electrochemical Analysis

Levamisole phosphate’s electrochemical properties make it valuable in analytical chemistry. It can be determined using cyclic voltammetry and high-performance liquid chromatography (HPLC) with amperometric detection . This application is crucial for developing sensitive methods to detect trace amounts of Levamisole phosphate in various samples.

Immunomodulatory Effects in COVID-19

Levamisole phosphate has been studied for its immunomodulatory effects in non-hospitalized patients with COVID-19. It may improve clinical status, including cough and dyspnea, suggesting a potential role in managing viral infections .

Veterinary Medicine

In veterinary medicine, Levamisole phosphate is used as an anthelmintic agent against roundworms in animals such as cattle, sheep, goats, pigs, poultry, dogs, and cats . It’s also investigated for its immunostimulating activity and has been used as a growth promoter in farm animals .

Immunology Research

Levamisole phosphate is used in immunology research to study its effects on the innate immune response . It has been shown to prevent intestinal damage in porcine rotavirus diarrhea, indicating its potential as a therapeutic agent . Additionally, it suppresses CD4+ T-cell proliferation and antigen-presenting cell activation by regulating the JAK/STAT and TLR signaling pathways .

Biochemistry

In biochemistry, Levamisole phosphate’s interaction with alkaline phosphatases is of interest. It acts as an inhibitor of these enzymes, which are crucial in various metabolic processes .

Industrial Applications

Levamisole phosphate’s industrial applications are primarily in the pharmaceutical sector, where it’s used in the production of medications for treating parasitic infections and as an adjuvant in cancer therapy . Its role in biowaiver monographs for immediate-release dosage forms also highlights its significance in drug formulation and regulation .

Agriculture

While not directly used in agriculture, Levamisole phosphate’s veterinary applications indirectly impact agricultural productivity. By controlling parasitic infections in livestock, it contributes to the health and yield of farm animals .

Research on Drug Safety and Efficacy

Levamisole phosphate is involved in research focused on drug safety and efficacy. Studies on its pharmacokinetics, toxicology, and interaction with other drugs provide valuable data for developing safer and more effective therapeutic protocols .

作用机制

- Levamisole is a nicotinic receptor agonist primarily used to treat helminth infections and some skin infections .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

安全和危害

属性

IUPAC Name |

(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.H3O4P/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;1-5(2,3)4/h1-5,10H,6-8H2;(H3,1,2,3,4)/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMMFDPTLWDHKP-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=N[C@H](CN21)C3=CC=CC=C3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185890 | |

| Record name | Levamisole phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levamisole phosphate | |

CAS RN |

32093-35-9 | |

| Record name | Levamisole phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32093-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levamisole phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032093359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levamisole phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazoletriylium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVAMISOLE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIG89N8AZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Levamisole phosphate?

A1: Levamisole phosphate is a cholinergic agonist that acts by stimulating nicotinic acetylcholine receptors in nematodes. [, ] This stimulation leads to muscle paralysis in the parasites, causing them to be expelled from the host's gastrointestinal tract. []

Q2: What is the molecular formula and weight of Levamisole phosphate?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do mention the use of high-performance liquid chromatography (HPLC) for its analysis. [, , , , ] This technique, coupled with appropriate detectors, can provide accurate structural information.

Q3: Can Levamisole phosphate be formulated with both hydrophilic and lipophilic drugs?

A3: Yes, research indicates that isotropic systems based on medium-chain mono- and diglycerides (MCMDG) show promise as vehicles for injectable formulations containing both Levamisole phosphate (hydrophilic) and abamectin (lipophilic). [, ] These systems demonstrate good drug solubility and can be optimized by incorporating solvents like propylene glycol or glycerol formal. []

Q4: How does the absorption rate of Levamisole phosphate administered in an MCMDG-based vehicle compare to commercial products?

A4: Studies in sheep show that the absorption rate of Levamisole phosphate is considerably slower when administered subcutaneously in an MCMDG-based formulation compared to commercially available products. [] This slower absorption also leads to a delayed time to maximum concentration (Tmax) and a longer mean residence time (MRT). []

Q5: Does the route of administration affect the pharmacokinetics of Levamisole?

A5: Yes, the route of administration can influence the pharmacokinetics of Levamisole. Research shows that the drug is rapidly eliminated from milk after a single administration in cows, with residues falling below detectable levels within 48-60 hours, depending on the formulation and route. [] Injectable formulations, for instance, led to faster elimination compared to drench or bolus administration. []

Q6: Is there evidence of resistance to Levamisole phosphate in livestock?

A8: Yes, resistance to Levamisole phosphate has been reported in gastrointestinal nematodes of cattle and sheep. [, , , ] Studies highlight the importance of monitoring anthelmintic efficacy and implementing strategies to minimize resistance development, such as targeted selective treatment. [, , , , ]

Q7: Can combining Levamisole phosphate with other anthelmintics be an effective strategy against multidrug-resistant nematodes?

A9: Yes, research suggests that combining Levamisole phosphate with drugs possessing different mechanisms of action, such as moxidectin or trichlorphon, can effectively control multidrug-resistant gastrointestinal nematodes in sheep. [, ]

Q8: Are there any reported toxic effects of Levamisole phosphate?

A10: While generally considered safe at recommended dosages, studies indicate potential toxicity of Levamisole phosphate at higher doses. [] For instance, in mice infected with Nematospiroides dubius, a one log2 increase from the effective dose resulted in 50% mortality. []

Q9: Are there any specific drug delivery systems being investigated for Levamisole phosphate?

A11: Research explores isotropic systems based on medium-chain mono- and diglycerides (MCMDG) as potential vehicles for injectable formulations containing Levamisole phosphate. [] These systems, especially when combined with solvents like propylene glycol or glycerol formal, offer advantages in terms of drug solubility and delivery. []

Q10: What analytical methods are commonly used to quantify Levamisole phosphate in various matrices?

A12: High-performance liquid chromatography (HPLC) is a widely used technique for analyzing Levamisole phosphate in different matrices, including plasma and formulations. [, , , ] Researchers employ different detectors, such as UV and fluorescence, depending on the specific application. [, ]

Q11: Are there any alternative treatments being investigated for nematode infections, considering the emerging resistance to conventional anthelmintics like Levamisole phosphate?

A13: Yes, the search for alternative treatments against nematode infections is ongoing, particularly due to increasing anthelmintic resistance. [, ] One promising avenue is the investigation of plant-derived extracts, such as those from Chenopodium ambrosioides, for their potential anthelmintic properties. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B195231.png)

![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)

![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)